molecular formula C18H16FN3O4S2 B2446392 4-fluoro-N-[6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-yl]benzamide CAS No. 714936-31-9

4-fluoro-N-[6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-yl]benzamide

Cat. No. B2446392
CAS RN: 714936-31-9
M. Wt: 421.46
InChI Key: FRAALFKCTPDUIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

A facile synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The molecular structure of “4-fluoro-N-[6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-yl]benzamide” is unique and allows for diverse applications in scientific research. It belongs to the class of organic compounds known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” involve the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Antimicrobial Activity : A study synthesized novel compounds with structures related to 4-fluoro-N-[6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-yl]benzamide, exploring their potential as antimicrobial agents. These compounds demonstrated promising antimicrobial activities, suggesting their utility in developing new therapeutic agents against microbial infections (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).
  • Antifungal Activity : Further research into fluorinated benzothiazolo imidazole compounds, akin to this compound, revealed significant antifungal properties. These findings highlight the potential of such compounds in treating fungal infections (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

Fluorescent Probes and Molecular Interaction Studies

  • Fluorescent Probes : A study on the fluorogenic properties of a thioamide derivative of 8-hydroxyquinoline-benzothiazole, related to the chemical structure , showed highly selective fluorescence enhancing properties for Hg2+ ions. This suggests its application as a selective fluorescent probe for detecting mercury ions (Song, Kim, Park, Chung, Ahn, & Chang, 2006).
  • Molecular Docking Studies : Research involving the synthesis and characterization of compounds similar to this compound focused on their potential as inhibitors for hepatitis B virus, showing promising in vitro inhibitory activity. This demonstrates the utility of such compounds in developing treatments for viral infections (Ivachtchenko, Mitkin, Kravchenko, Kovalenko, Shishkina, Bunyatyan, Konovalova, Dmitrieva, Ivanov, & Langer, 2019).

Mechanism of Action

Target of Action

Similar compounds have been reported to targetSuccinate Dehydrogenase (SDH) , an enzyme involved in the citric acid cycle and the electron transport chain.

Mode of Action

The compound likely interacts with its target through hydrogen bonding and pi-pi interactions . These interactions may inhibit the activity of the target enzyme, altering its function and leading to downstream effects.

Pharmacokinetics

Similar compounds have been reported to have good bioavailability and stability .

Result of Action

The inhibition of Succinate Dehydrogenase by the compound could lead to a decrease in ATP production, affecting cellular functions and potentially leading to cell death. This could result in the compound having antifungal or other antimicrobial properties .

properties

IUPAC Name

4-fluoro-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O4S2/c19-13-3-1-12(2-4-13)17(23)21-18-20-15-6-5-14(11-16(15)27-18)28(24,25)22-7-9-26-10-8-22/h1-6,11H,7-10H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRAALFKCTPDUIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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